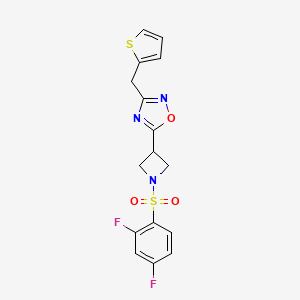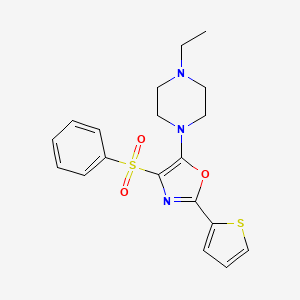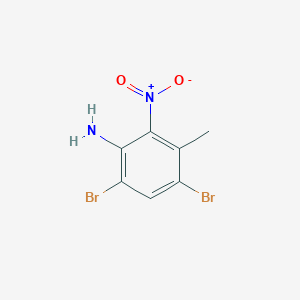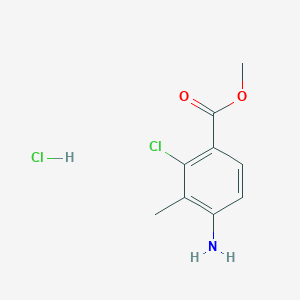
5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H13F2N3O3S2 and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality 5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Compounds with azetidinone and oxadiazole moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, derivatives of azetidinones and oxadiazoles have shown promising results in combating bacterial and fungal pathogens. Studies have demonstrated that these compounds exhibit significant inhibitory activities against various strains of bacteria and fungi, highlighting their potential as lead compounds for developing new antimicrobial and antifungal agents (Prajapati & Thakur, 2014), (Virk et al., 2023).
Antifungal Activity for Agriculture
The antifungal activity of novel sulfone derivatives containing 1,3,4-oxadiazole moieties against plant pathogenic fungi has been reported, with some derivatives showing superior activity compared to commercial fungicides. This suggests the application of such compounds in agricultural settings to protect crops from fungal diseases (Xu et al., 2011).
Antibacterial Activity in Plant Protection
Sulfone derivatives with 1,3,4-oxadiazole moieties have also been studied for their antibacterial activity against rice bacterial leaf blight and tobacco bacterial wilt. These studies indicate that these compounds can effectively reduce the incidence of these diseases in crops, potentially offering a new avenue for plant protection strategies (Shi et al., 2015), (Xu et al., 2012).
Antitubercular Agents
Research into sulfonyl derivatives with isopropyl thiazole and oxadiazole structures has uncovered their potential as antitubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis, suggesting their utility in combating tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).
Anticancer Potential
The incorporation of oxadiazole moieties into therapeutic agents has also been explored for anticancer applications. Derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their anticancer activities, with some showing promise in preliminary studies (Redda & Gangapuram, 2007).
Propiedades
IUPAC Name |
5-[1-(2,4-difluorophenyl)sulfonylazetidin-3-yl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S2/c17-11-3-4-14(13(18)6-11)26(22,23)21-8-10(9-21)16-19-15(20-24-16)7-12-2-1-5-25-12/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCFZPKYLFYVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NC(=NO3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690728.png)

![N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide](/img/structure/B2690730.png)


![Benzo[d]thiazol-2-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690736.png)
![(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2690737.png)
![4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride](/img/structure/B2690739.png)
![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690740.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)amino]acetamide](/img/structure/B2690748.png)
![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690750.png)
